N-(3-chloro-4-methylphenyl)-4-fluoro-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
N-(3-Chloro-4-methylphenyl)-4-fluoro-N-[(thiophen-2-yl)methyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a chlorinated methylphenyl group, a fluorinated benzamide moiety, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methylphenyl)-4-fluoro-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common method involves the reaction of 3-chloro-4-methylaniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. This step forms the intermediate 3-chloro-4-methylphenyl-4-fluorobenzamide. Subsequently, this intermediate is reacted with thiophen-2-ylmethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methylphenyl)-4-fluoro-N-[(thiophen-2-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted derivatives .
Scientific Research Applications
N-(3-Chloro-4-methylphenyl)-4-fluoro-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methylphenyl)-4-fluoro-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes or receptors. The thiophene ring can participate in π-π interactions, while the chlorinated methylphenyl group can influence the compound’s overall lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares similar structural features but contains a thiazole ring instead of a thiophene ring.
N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: Contains a nitro group and a different substitution pattern on the benzamide moiety.
Uniqueness
N-(3-Chloro-4-methylphenyl)-4-fluoro-N-[(thiophen-2-yl)methyl]benzamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both a fluorine atom and a thiophene ring distinguishes it from other similar compounds, potentially leading to different reactivity and interactions in various applications .
Properties
Molecular Formula |
C19H15ClFNOS |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-fluoro-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H15ClFNOS/c1-13-4-9-16(11-18(13)20)22(12-17-3-2-10-24-17)19(23)14-5-7-15(21)8-6-14/h2-11H,12H2,1H3 |
InChI Key |
ASKMHWQSHPZVBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
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